molecular formula C9H6BrF3O B1454119 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone CAS No. 1197231-94-9

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1454119
CAS No.: 1197231-94-9
M. Wt: 267.04 g/mol
InChI Key: FBMIDZPWGMPHMY-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone (CAS 1197231-94-9) is a high-purity small molecule building block designed for advanced chemical synthesis and pharmaceutical research. This compound features both a bromo substituent and a trifluoromethyl group on its phenyl ring, making it a versatile and valuable intermediate for constructing more complex molecular architectures . The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse carbon chains or heterocyclic systems . Concurrently, the presence of the trifluoromethyl group, known to enhance metabolic stability, lipophilicity, and membrane permeability, makes this intermediate particularly relevant in the development of agrochemicals and active pharmaceutical ingredients (APIs) . Researchers can leverage this acetophenone derivative in various applications, including its use as a precursor for the synthesis of heterocycles or as a key scaffold in medicinal chemistry campaigns for structure-activity relationship (SAR) studies. The compound should be stored in a dark place, sealed in a dry environment at room temperature to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMIDZPWGMPHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197231-94-9
Record name 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one
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Preparation Methods

Bromination of 1-(2-(trifluoromethyl)phenyl)ethanone

The most common and direct synthetic approach to 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone involves regioselective bromination of 1-(2-(trifluoromethyl)phenyl)ethanone. The bromination targets the para position relative to the acetyl group on the aromatic ring.

  • Brominating Agent: Molecular bromine (Br₂)
  • Catalysts: Lewis acids such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) to activate bromine and direct regioselectivity.
  • Solvents: Acetic acid, dichloromethane (DCM), or other polar aprotic solvents.
  • Temperature: Typically controlled between 0°C and 25°C to minimize polybromination.
  • Reaction Time: Several hours under reflux or controlled stirring.
  • Purification: Column chromatography or recrystallization to achieve purity >95%.

Key Reaction:

$$
\text{1-(2-(trifluoromethyl)phenyl)ethanone} + \text{Br}2 \xrightarrow[\text{FeBr}3]{\text{AcOH, 0-25°C}} \text{this compound}
$$

This method yields the target compound with high regioselectivity and good yield (~80-85%) when reaction parameters are optimized to prevent over-bromination.

Industrial Continuous Flow Bromination

For large-scale production, continuous flow reactors are employed to improve reaction control and safety when handling bromine.

  • Advantages: Precise control over temperature, stoichiometry, and reaction time.
  • Outcome: Enhanced yield, reproducibility, and scalability.
  • Automation: Automated feeding of reagents and in-line monitoring (TLC, HPLC) to quench reaction at optimal points.

This approach is suitable for industrial manufacturing, ensuring consistent quality and minimizing hazardous exposure.

Optimization Strategies for Selective Monobromination

  • Temperature Control: Maintaining low temperatures (0–5°C) slows down reaction kinetics, favoring monobromination.
  • Bromine Stoichiometry: Using slight molar excess of bromine (1.05 equiv) avoids dibrominated byproducts.
  • Catalyst Choice: FeBr₃ generally provides higher para-selectivity and yield (~85%) compared to AlBr₃ (~70%).
  • Quenching: Sodium thiosulfate is used to quench unreacted bromine and prevent overbromination.
  • In Situ Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress in real-time.

Alternative Synthetic Approaches

While direct bromination is the primary route, alternative multi-step syntheses exist involving:

These methods are less common due to additional steps and lower overall yields but may be employed when starting materials or reagents differ.

Reaction Data Summary Table

Parameter Typical Conditions Notes
Brominating agent Br₂ Molecular bromine
Catalyst FeBr₃ or AlBr₃ FeBr₃ preferred for selectivity
Solvent Acetic acid, dichloromethane (DCM) Polar solvents improve regioselectivity
Temperature 0–25°C Lower temps (0–5°C) reduce polybromination
Reaction time 2–6 hours Monitored by TLC/HPLC
Purification Column chromatography, recrystallization Achieves >95% purity
Yield 80–85% Optimized conditions

Characterization and Quality Control

  • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution pattern; ketone carbonyl signal at ~195–200 ppm in ^13C NMR.
  • Mass Spectrometry: High-resolution MS confirms molecular formula (C9H6BrF3O, molar mass 267.04 g/mol).
  • X-ray Crystallography: Used for definitive structural confirmation and stereoelectronic effect analysis of trifluoromethyl and bromine substituents.
  • Purity Assessment: HPLC and melting point analysis ensure batch consistency and absence of isomeric or polybrominated impurities.

Research Findings and Practical Considerations

  • The electron-withdrawing trifluoromethyl group at the ortho position activates the aromatic ring towards electrophilic substitution, but also influences regioselectivity favoring para bromination.
  • Bromine substitution at the para position (C4) is sterically and electronically favored due to the directing effects of the ketone and trifluoromethyl substituents.
  • Overbromination is a common side reaction; thus, tight control of reaction parameters is critical.
  • The compound’s stability under physiological conditions is enhanced by the bromine substituent, making it suitable for further chemical modifications in medicinal chemistry.

This detailed synthesis overview of this compound highlights the predominant bromination method, industrial scale-up strategies, reaction optimization, and characterization techniques, providing a comprehensive guide for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Halogen vs. Trifluoromethyl Positioning

  • 1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2): Replacing -CF₃ with fluorine reduces steric bulk and electron-withdrawing strength. This compound exhibits a lower molecular weight (217.04 g/mol) and a predicted boiling point of ~258.8°C, compared to the target compound’s higher molecular weight (267.04 g/mol) .
  • 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 321979): A positional isomer with bromine at C2 and -CF₃ at C4. This isomer shows similar reactivity in nucleophilic substitutions but distinct crystallographic packing due to altered substituent positions .

Trifluoromethyl vs. Other Electron-Withdrawing Groups

  • 1-(4-Bromo-2-(methylthio)phenyl)ethanone: Substituting -CF₃ with -SCH₃ introduces a weaker electron-donating group, resulting in a lower melting point (91% yield, MS m/z = 239.0 [M-OH]⁺) compared to the target compound’s higher polarity .
  • 2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone: The sulfonyl group enhances electrophilicity at the ketone, enabling faster nucleophilic attacks in Suzuki couplings .

Functional Group Modifications

Ketone Derivatives

  • Chalcone Derivatives: Claisen-Schmidt condensation of the target compound with aromatic aldehydes yields α,β-unsaturated ketones, such as (E)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-one, which exhibit enhanced antiproliferative activity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Spectral Data (NMR, MS)
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone 267.04 Not reported ~258.8 (predicted) ¹H NMR: δ 7.8–8.1 (aromatic), 2.6 (COCH₃)
1-(4-Bromo-2-fluorophenyl)ethanone 217.04 Not reported ~258.8 (predicted) ESI-HRMS: m/z 239.0 [M-OH]⁺
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone 267.04 Not reported Not reported SMILES: FC(F)(F)C1=CC=C(C=C1)C(=O)CBr
1-(4-((Trifluoromethyl)thio)phenyl)ethanone 234.18 Not reported Not reported ¹⁹F NMR: δ -120 (CF₃)

Biological Activity

1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Molecular Structure:

  • IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
  • Molecular Formula: C9H6BrF3O
  • Molecular Weight: 267.05 g/mol
  • CAS Number: 383-53-9

Physical Properties:

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
Hazard StatementsCauses severe skin burns and eye damage (H314, H318)

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study focusing on its effects against uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs), demonstrated that this compound can inhibit bacterial growth effectively. The compound was tested in vitro for its ability to disrupt capsule biogenesis, which is crucial for UPEC virulence .

Key Findings:

  • Inhibition of Capsule Formation: The compound significantly reduced capsule production in UPEC strains, enhancing susceptibility to phage-mediated lysis.
  • Minimum Inhibitory Concentration (MIC): The MIC for UPEC was determined to be in the low micromolar range, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It was evaluated for antiproliferative effects against several cancer cell lines, including breast and leukemia cells.

Case Study:
In a comparative study against standard anticancer drugs like Combretastatin-A4 (CA-4), the compound exhibited:

  • IC50 Values: Ranging from 0.5 to 1.0 µM across different cell lines, indicating strong antiproliferative activity.
  • Selectivity: It showed a higher selectivity index compared to CA-4, particularly against human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window .

Anti-inflammatory Activity

Emerging studies suggest that the compound may also possess anti-inflammatory properties. While specific mechanisms are still under investigation, preliminary results indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits UPEC capsule formation
AnticancerIC50 values between 0.5 - 1.0 µM
Anti-inflammatoryModulation of cytokine productionOngoing research

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone?

  • Methodological Answer : The compound is typically synthesized via bromination of precursor ketones. For example, bromination of 1-(2-(trifluoromethyl)phenyl)ethanone using bromine (Br₂) in the presence of catalysts like FeBr₃ or AlBr₃ under controlled temperature (0–25°C) ensures regioselective bromination at the para position . Solvents such as dichloromethane (DCM) or acetic acid are commonly used. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity. Key parameters to optimize include reaction time, stoichiometry of bromine, and catalyst loading to minimize di-brominated byproducts .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, bromine at C4). The ketone carbonyl typically appears at ~195–200 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₆BrF₃O, exact mass ~267.05 g/mol) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and packing patterns are analyzed to validate stereoelectronic effects of the trifluoromethyl group .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a versatile intermediate in drug discovery:

  • Enzyme Inhibition Studies : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases, cytochrome P450). Researchers modify the ketone moiety to generate Schiff bases or hydrazones for targeted inhibition .
  • Anticancer Agent Development : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Substituent positioning affects IC₅₀ values; bromine at C4 improves halogen bonding with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination or overhalogenation?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (0–5°C) and dilute bromine concentrations to favor mono-bromination.
  • Catalyst Screening : Lewis acids like FeBr₃ vs. AlBr₃ influence selectivity. FeBr₃ often provides higher para-bromination yields (~85%) compared to AlBr₃ (~70%) .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress. Quenching with sodium thiosulfate prevents overhalogenation .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). For example, conflicting IC₅₀ values may arise from variations in assay pH or solvent (DMSO vs. ethanol) .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses affected by trifluoromethyl orientation. Adjust synthetic routes to prioritize conformers with optimal target engagement .

Q. How does the trifluoromethyl group influence electronic and steric properties in catalytic applications?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity. Hammett constants (σₚ = 0.54) guide predictions for Suzuki-Miyaura coupling or Ullmann reactions .
  • Steric Hindrance : Bulkier than -CH₃, -CF₃ affects transition-state geometry in Pd-catalyzed cross-couplings. Use bulky ligands (XPhos) to mitigate steric clashes .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS. The ketone group may hydrolyze to carboxylic acids under acidic conditions .
  • Plasma Stability Assays : Exposure to human plasma (37°C, 1 hour) followed by protein precipitation and LC-MS quantifies intact compound. Bromine substitution improves metabolic stability compared to chloro analogs .

Safety and Compliance

  • Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and irritancy. Store at 0–4°C in amber vials to prevent photodegradation .
  • Regulatory Status : Not FDA-approved; for research use only. Follow institutional guidelines for disposal of halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Reactant of Route 2
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1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone

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